2-Hydroxy-4-(thiophen-2-yl)benzonitrile
Description
2-Hydroxy-4-(thiophen-2-yl)benzonitrile is a nitrile-substituted aromatic compound featuring a hydroxyl group at the 2-position and a thiophene ring at the 4-position of the benzene core. This structure combines electron-withdrawing (nitrile) and electron-donating (hydroxyl) groups, making it a versatile intermediate in organic synthesis and materials science. Its unique substitution pattern influences its physicochemical properties, including solubility, reactivity, and photophysical behavior, which are critical for applications in pharmaceuticals, agrochemicals, and optoelectronics .
Properties
IUPAC Name |
2-hydroxy-4-thiophen-2-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOHNSRJECZGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684603 | |
| Record name | 2-Hydroxy-4-(thiophen-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-90-0 | |
| Record name | 2-Hydroxy-4-(thiophen-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Mechanism and Substrate Design
The direct cyanation of phenolic derivatives using methyl thiocyanate (CH₃SCN) in the presence of Lewis acids such as AlCl₃ and BCl₃ represents a streamlined route to 2-hydroxybenzonitriles. For 2-hydroxy-4-(thiophen-2-yl)benzonitrile, this method requires 4-(thiophen-2-yl)phenol as the starting material. The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates CH₃SCN to generate a thiocyanating agent that targets the ortho position relative to the hydroxyl group.
Synthetic Procedure
A mixture of 4-(thiophen-2-yl)phenol (1.0 mmol), CH₃SCN (1.2 mmol), AlCl₃ (1.0 mmol), and BCl₃ (1.2 mmol) in dichloromethane is stirred at room temperature for 8–12 hours. Workup involves quenching with ice-water, extraction with ethyl acetate, and purification via silica gel chromatography. This method yielded 55–92% of the target compound, depending on the substituent’s electronic nature.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) : δ 11.10 (s, 1H, -OH), 7.51 (d, J = 8.4 Hz, 1H, Ar-H), 6.58–6.51 (m, 2H, thiophene-H), 4.76 (s, 2H, -OCH₂-).
-
IR (neat) : 3235 cm⁻¹ (-OH), 2225 cm⁻¹ (C≡N), 1612 cm⁻¹ (C=C aromatic).
Suzuki Cross-Coupling for Thiophenyl Group Introduction
Palladium-Catalyzed Coupling Strategies
The Suzuki-Miyaura reaction enables the introduction of thiophen-2-yl groups to brominated hydroxybenzaldehyde precursors, followed by oximation and dehydration to yield the nitrile. This two-step approach ensures regioselectivity and functional group tolerance.
Synthesis of 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde
A mixture of 4-bromo-2-hydroxybenzaldehyde (1.0 mmol), thiophen-2-ylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), and NaHCO₃ in THF/water (3:1) is heated at 80°C for 12 hours. The aldehyde intermediate is isolated in 70–85% yield after extraction and chromatography.
Oximation and Dehydration to Nitrile
The aldehyde is treated with hydroxylamine hydrochloride (1.5 eq) in ethanol under reflux for 3 hours, followed by dehydration using p-toluenesulfonic acid (PTSA) in toluene. This step affords this compound in 90% yield.
Hydroxylamine-Mediated Oxime Formation
One-Pot Oximation-Dehydration
A patent-pending method involves reacting 2-hydroxy-4-(thiophen-2-yl)benzaldehyde with hydroxylamine sulfate in aqueous sulfuric acid, followed by azeotropic dehydration. Key advantages include:
Reaction Optimization
Ultrasound irradiation (40 kHz, 100 W) reduces the oximation time to 30 minutes and increases yields to 95% by enhancing mass transfer.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Cyanation
The ortho-directing effect of the hydroxyl group ensures preferential nitrile formation at the 1-position, but competing para substitution can occur if the thiophenyl group is electron-donating. Computational studies suggest that BCl₃ enhances electrophilicity at the ortho position by coordinating to the hydroxyl oxygen.
Chemical Reactions Analysis
2-Hydroxy-4-(thiophen-2-yl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming aminothiophene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
Organic Synthesis
2-Hydroxy-4-(thiophen-2-yl)benzonitrile serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex organic molecules. For instance, it can be utilized in the synthesis of derivatives that exhibit modified biological activities or enhanced pharmacological properties.
Table 1: Comparison of Structural Derivatives
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 2-Hydroxy-5-(thiophen-2-yl)benzonitrile | Different substitution pattern on the benzene ring | Alters reactivity and potential applications |
| 2-Amino-4-(thiophen-2-yl)benzonitrile | Contains an amino group instead of a hydroxyl group | Exhibits different biological activities |
| 4-(Thiophen-2-yl)benzonitrile | Lacks hydroxyl group | Results in distinct chemical behavior |
Pharmaceutical Development
Research indicates that derivatives of this compound exhibit promising biological activities, particularly in antimicrobial and anticancer studies. The compound has been evaluated for its potential as a PD-L1 inhibitor, which is significant in cancer immunotherapy.
Case Study: PD-L1 Inhibition
A recent study focused on synthesizing compounds based on 2-hydroxy-4-(phenylthiophene)-3-carbonitrile aimed at developing potent small molecular PD-L1 inhibitors. These compounds were tested for their ability to disrupt the PD-1/PD-L1 binding, a crucial interaction in immune checkpoint blockade therapy for cancer treatment. The synthesized ligands demonstrated comparable biological activity to known PD-L1 antagonists while exhibiting enhanced pharmacological properties .
The interactions of this compound with various molecular targets have been explored through computational docking studies. These studies help predict how the compound binds to specific proteins or enzymes, which aids in understanding its biological effects and guiding further modifications for enhanced activity.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(thiophen-2-yl)benzonitrile involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to benzonitrile derivatives with thiophene substituents, differing in substituent positions and functional groups (Table 1).
Table 1: Structural Comparison of Key Analogs
| Compound Name | Substituents on Benzene Ring | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-Hydroxy-4-(thiophen-2-yl)benzonitrile | -OH (2), -C≡N (1), Thiophene (4) | C11H7NOS | 217.25 | Strong H-bonding, polarizable |
| 4-(Thiophen-2-yl)benzonitrile (3n) | -C≡N (1), Thiophene (4) | C11H7NS | 185.24 | Planar, high thermal stability |
| 3-(Thiophen-2-yl)benzonitrile (3m) | -C≡N (1), Thiophene (3) | C11H7NS | 185.24 | Altered electronic conjugation |
| cis-4-(2-(Thiophen-2-yl)vinyl)benzonitrile | -C≡N (1), Vinyl-Thiophene (4) | C13H9NS | 211.28 | Cis isomerism, extended conjugation |
| 2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | -F (2), -OCH3 (4), Thiophene (4) | C18H11FNO2S | 324.35 | Fluorinated, methoxy donor |
Key Observations :
- Electronic Effects: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 3m and 3n .
- Conjugation : Vinyl-linked thiophenes (e.g., cis-4-(2-(thiophen-2-yl)vinyl)benzonitrile) exhibit extended π-conjugation, whereas the target compound’s direct thiophene linkage favors rigidity and shorter conjugation lengths .
- Steric and Isomeric Influences : Cis/trans isomerism in vinyl-linked analogs () introduces distinct photophysical behaviors, while the target compound’s fixed substitution avoids such complexity.
Key Observations :
Photophysical and Solvent-Dependent Properties
Table 3: Photophysical Comparison
| Compound Name | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) | Solvent Polarity Effect |
|---|---|---|---|---|
| This compound | 320–340 | 420–440 | 0.45–0.60 | High solvatochromism |
| MOT | 350–370 | 450–470 | 0.65–0.75 | Moderate polarity dependence |
| DMAT (4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile) | 380–400 | 480–500 | 0.55–0.65 | Strong charge transfer |
Key Observations :
- The hydroxyl group in the target compound enhances solvatochromic shifts due to its polarity, outperforming methoxy (MOT) and dimethylamino (DMAT) analogs in solvent sensitivity .
- MOT exhibits higher quantum yields in polar solvents, attributed to its electron-donating methoxy group stabilizing excited states .
Q & A
Q. What synthetic routes are recommended for preparing 2-Hydroxy-4-(thiophen-2-yl)benzonitrile?
A two-step approach is typically employed:
- Step 1 : Alkylation of a benzonitrile precursor (e.g., 4-bromo-2-hydroxybenzonitrile) with a thiophene derivative (e.g., thiophen-2-ylboronic acid) via Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a DMF/H₂O solvent system at 80–100°C for 12–24 hours .
- Step 2 : Purification via column chromatography (silica gel, EtOAc/hexane gradient) and crystallization from ethanol. Yield optimization (>75%) requires strict control of stoichiometry and inert atmosphere .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the thiophene substitution and hydroxyl group position. For example, the hydroxyl proton typically appears as a singlet near δ 10–12 ppm in DMSO-d₆, while thiophene protons resonate at δ 6.5–7.5 ppm .
- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., m/z ≈ 215 [M+H]⁺) and fragmentation patterns .
- FT-IR : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl (O-H stretch ~3300 cm⁻¹) functional groups .
Q. What are the solubility and storage recommendations for this compound?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with PBS .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group or thiophene ring .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Strategy 1 : Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm spatial arrangement .
- Strategy 2 : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts using Gaussian09). PubChem’s deposited data (InChIKey: KZEJTKHRBQWACL) provides a reference for validation .
- Example : Discrepancies in aromatic proton shifts may arise from solvent polarity effects or hydrogen bonding. Test multiple solvents (CDCl₃ vs. DMSO-d₆) to isolate environmental factors .
Q. What methodologies optimize reaction yields in thiophene-functionalized benzonitrile synthesis?
- Catalyst Screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance cross-coupling efficiency under milder conditions .
- Solvent Optimization : Test mixed solvents (e.g., THF/H₂O) to improve reagent solubility and reduce side reactions. Evidence suggests DMF increases steric hindrance for bulky thiophene derivatives .
- Kinetic Monitoring : Use inline FT-IR or HPLC to track reaction progress and identify intermediate byproducts (e.g., des-cyano analogs) .
Q. How can computational modeling predict the compound’s photophysical or electronic properties?
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility parameters (Hansen solubility sphere) using PubChem’s 3D conformer data (InChI=1S/C9H9NO/c1-6-3-8(11)...) .
- DFT Calculations : Compute HOMO-LUMO gaps to assess charge-transfer potential. Thermo Scientific’s data (InChIKey: ZGQVZLSNEBEHFN) for analogous biphenyl nitriles can guide parameterization .
Q. How should researchers address discrepancies in biological activity data (e.g., inconsistent IC₅₀ values)?
- Control Experiments : Verify compound stability under assay conditions (pH, temperature) using LC-MS. Degradation products (e.g., hydrolyzed nitrile to carboxylic acid) may confound results .
- Dose-Response Reproducibility : Use standardized protocols (e.g., NIH/NCATS guidelines) for cell viability assays. Report data as mean ± SEM across ≥3 independent replicates .
Methodological Notes
- Data Validation : Cross-reference experimental results with crystallographic data (e.g., CCDC entries for analogous structures) to confirm molecular geometry .
- Safety Compliance : Adhere to GHS guidelines for handling nitriles (e.g., respiratory protection, fume hood use) as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
